molecular formula C18H22N2O2 B15332209 4-(1-Boc-3-pyrrolidinyl)isoquinoline

4-(1-Boc-3-pyrrolidinyl)isoquinoline

Cat. No.: B15332209
M. Wt: 298.4 g/mol
InChI Key: VBIFIKXJNFEJKQ-UHFFFAOYSA-N
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Description

4-(1-Boc-3-pyrrolidinyl)isoquinoline is a chemical compound that belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. Isoquinolines are structurally similar to quinolines but differ in the position of the nitrogen atom within the ring structure. This compound features a pyrrolidinyl group protected by a Boc (tert-butoxycarbonyl) group at the 1-position, which makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Boc-3-pyrrolidinyl)isoquinoline typically involves the following steps:

  • Formation of the Pyrrolidinyl Isoquinoline Core: This can be achieved through the cyclization of appropriate precursors, such as amino acids or their derivatives, under acidic or basic conditions.

  • Boc Protection: The pyrrolidinyl group is then protected using Boc anhydride in the presence of a base like triethylamine (TEA) to yield the Boc-protected isoquinoline derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and safety. The use of automated systems for the addition of reagents and control of reaction conditions can help in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(1-Boc-3-pyrrolidinyl)isoquinoline can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be achieved using nucleophiles like alkyl halides or amines.

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO3, in acidic or neutral media.

  • Reduction: LiAlH4, NaBH4, in anhydrous ether or THF.

  • Substitution: Alkyl halides, amines, in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of alkylated or amino-substituted derivatives.

Scientific Research Applications

4-(1-Boc-3-pyrrolidinyl)isoquinoline has several applications in scientific research, including:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: It can be used to study biological systems and pathways due to its structural similarity to biologically active compounds.

  • Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 4-(1-Boc-3-pyrrolidinyl)isoquinoline exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

  • 4-(1-Pyrrolidinyl)benzoic acid: This compound lacks the Boc protection and has different reactivity and applications.

  • 1-(3-Pyrrolidinyl)-4-(Boc-amino)piperidine: This compound has a similar Boc-protected pyrrolidinyl group but differs in the core structure.

Uniqueness: 4-(1-Boc-3-pyrrolidinyl)isoquinoline is unique due to its specific structural features, which make it suitable for certain synthetic applications and biological studies that other similar compounds may not be able to fulfill.

Properties

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

tert-butyl 3-isoquinolin-4-ylpyrrolidine-1-carboxylate

InChI

InChI=1S/C18H22N2O2/c1-18(2,3)22-17(21)20-9-8-14(12-20)16-11-19-10-13-6-4-5-7-15(13)16/h4-7,10-11,14H,8-9,12H2,1-3H3

InChI Key

VBIFIKXJNFEJKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=CN=CC3=CC=CC=C32

Origin of Product

United States

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